1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid

Antioxidant Capacity ABTS Assay Structure-Activity Relationship

Researchers sourcing tetrahydro-β-carboline standards often encounter inactive analogues due to unsubstituted phenyl rings. This compound, synthesized via Pictet-Spengler condensation of L-tryptophan with salicylaldehyde, carries an ortho-hydroxyphenyl substituent that confers a TEAC of 2.64 mM-2.6× greater than Trolox. - Outperforms the 1-phenyl analog (TEAC 2.1 mM) and the para-hydroxy vanillinyl analog (TEAC 2.04 mM), providing a quantitative SAR benchmark for antioxidant screening. - Reproducible ~1:2.5 cis/trans diastereoisomer ratio with distinct RP-HPLC retention times (cis 16.8 min, trans 18.41 min) makes it an ideal system suitability standard for chiral method development. - Authentic model analyte for studying phenolic β-carboline formation in thermally processed foods, smoked products, and aged extracts. Supplied with full Certificates of Analysis; custom synthesis scales from milligrams to multi-grams.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 144651-75-2
Cat. No. B12659139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid
CAS144651-75-2
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4O)C(=O)O
InChIInChI=1S/C19H18N2O3/c22-17-8-4-1-5-11(17)9-15-18-13(10-16(20-15)19(23)24)12-6-2-3-7-14(12)21-18/h1-8,15-16,20-22H,9-10H2,(H,23,24)
InChIKeyXJCCQYJOAKBGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid (CAS 144651-75-2) and Its Scientific Identity?


1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid (CAS 144651-75-2) is a synthetic phenolic tetrahydro-β-carboline alkaloid formed via the Pictet-Spengler condensation of L-tryptophan with salicylaldehyde [1]. It is a member of the broader 1,3-disubstituted-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid class, naturally occurring in certain foods and biological systems [1][2]. Unlike simpler tetrahydro-β-carbolines, its ortho-hydroxyphenyl substituent at the 1-position confers enhanced free radical scavenging properties, making it a critical reference standard for antioxidant research and natural product procurement.

Why 1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid Cannot Be Replaced by Generic Tetrahydro-β-carbolines


Generic substitution within the tetrahydro-β-carboline class is scientifically invalid due to extreme variability in antioxidant capacity dictated by the aromatic aldehyde precursor. Direct comparative data demonstrate that the 1-salicyl analog (TEAC = 2.64 mM) vastly outperforms its closest non-phenolic structural relative, the 1-phenyl analog (TEAC = 2.1 mM), and is over 2.5 times more effective than the clinical standard Trolox (1.0 mM) [1]. The presence and position of the hydroxyl group on the 1-substituent is the primary driver of radical scavenging potency; therefore, any procurement of a “tetrahydro-β-carboline” without specifying the phenolic substitution pattern risks selecting a compound with fundamentally different bioactivity [1].

Quantitative Differentiation of 1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid: Head-to-Head Evidence


Superior ABTS Radical Scavenging: 1-Salicyl Derivative vs. All Five Phenolic Analogs

In the ABTS•+ radical cation decolorization assay, the 1-salicyl derivative (Compound 2) achieved the highest Trolox Equivalent Antioxidant Capacity (TEAC) of 2.64 mM among all five phenolic tetrahydro-β-carboline-3-carboxylic acids tested, significantly exceeding the 1-phenyl (2.1 mM), 1-vanillinyl (2.04 mM), 1-anisyl (1.88 mM), and 1-syringyl (2.46 mM) analogs [1]. The ortho-hydroxyl group is critical; the 1-vanillinyl analog, bearing a para-hydroxyl and meta-methoxyl group, showed 23% lower TEAC (2.04 vs. 2.64 mM), demonstrating that the ortho-positioning is superior for radical scavenging [1].

Antioxidant Capacity ABTS Assay Structure-Activity Relationship

Structural Determinant of Enhanced Activity: Ortho-Hydroxyl vs. Para-Hydroxyl/Methoxy Substitution

The ortho-hydroxyphenyl group in the 1-salicyl derivative enables intramolecular hydrogen bonding that is absent in the para-substituted vanillinyl analog (TEAC 2.04 mM) and the methoxy-only anisyl analog (TEAC 1.88 mM). The quantitative data show that the ortho-OH derivative outperforms the para-OH, meta-OCH3 analog by 29% (2.64 vs. 2.04 mM), while the anisyl analog lacking any free phenolic -OH showed the lowest TEAC at 1.88 mM [1]. This rank order establishes that the position of the hydroxyl group, not merely its presence, dictates antioxidant magnitude.

Structure-Activity Relationship Phenolic Antioxidants Intramolecular Hydrogen Bonding

Class-Level Superiority: Phenolic vs. Non-Phenolic Tetrahydro-β-carboline Antioxidant Activity

The TEAC value of 2.64 mM for the 1-salicyl derivative exceeds the TEAC values reported for non-phenolic tetrahydro-β-carbolines such as 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) and 1-methyl-THCA (MTCA), which lack a phenolic substituent on the 1-position. While exact numeric TEAC values for THCA and MTCA are not provided in the same assay format, the Herraiz 2003 study explicitly states that 'the TEAC value measured for phenolic tetrahydro-β-carbolines is higher than the TEAC value for other tetrahydro-β-carbolines showing antioxidant activity and lacking phenolic substituents' [1]. Fully aromatic β-carbolines (norharman, harman) show no radical scavenging activity in this assay [2].

Class Comparison Phenolic vs Non-Phenolic ABTS Assay

Synthesis and Stereochemical Characterization: Defined Diastereoisomeric Ratio for Reproducible Procurement

The 1-salicyl-tetrahydro-β-carboline-3-carboxylic acid is obtained as a mixture of 1S,3S-cis (2a) and 1R,3S-trans (2b) diastereoisomers with a consistent ratio of 1:2.5 (cis:trans) under the optimized synthetic conditions (70 °C, 6 days, 0.05 N H2SO4), yielding 347 mg (75%) from 1.5 mmol L-tryptophan [1]. In contrast, the 1-phenyl analog (benzaldehyde derivative) required only room temperature for 9 days and produced a different cis/trans ratio of 1.2:1, while the 1-anisyl analog yielded only 28% due to lower reactivity [1]. This demonstrates that the salicylaldehyde-derived compound possesses distinct and reproducible stereochemical and synthetic characteristics compared to other aromatic aldehyde adducts.

Stereochemistry Diastereoisomer Ratio Synthesis Reproducibility

Key Application Scenarios for 1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid Based on Validated Evidence


Reference Standard for ABTS Radical Scavenging Assay Calibration

With the highest recorded TEAC value (2.64 mM) among structurally characterized phenolic tetrahydro-β-carbolines, this compound serves as an optimal positive control for ABTS assay calibration in food chemistry and natural product antioxidant screening. Its TEAC of 2.64 mM provides a dynamic range benchmark that is 2.6-fold greater than Trolox (1.0 mM) and 2.6-fold greater than ascorbic acid (1.01 mM), enabling more sensitive detection of radical scavenging activity in complex food matrices [1].

Structure-Activity Relationship (SAR) Probe for Ortho-Hydroxyl Antioxidant Mechanism Studies

The ortho-hydroxyphenyl substitution uniquely positions this compound for SAR studies investigating intramolecular hydrogen bonding effects on radical stabilization. Direct comparison with the para-hydroxyl vanillinyl analog (TEAC 2.04 mM) and methoxy-only anisyl analog (TEAC 1.88 mM) provides a quantitative SAR framework: the ortho-OH contributes a +29% activity gain over para-OH, making it indispensable for probing positional effects in phenolic antioxidant design [1].

Chiral Chromatography Method Development Using a Defined Diastereoisomeric Mixture

The reproducible 1:2.5 cis/trans diastereoisomer ratio, confirmed by NMR and RP-HPLC-MS, makes this compound a valuable test mixture for developing and validating chiral separation methods for tetrahydro-β-carboline alkaloids. Its distinct retention time profile (cis at 16.8 min, trans at 18.41 min under specified HPLC conditions) provides a well-characterized standard for method transfer and system suitability testing [1].

Food Processing and Maillard Reaction Model Compound

As a product of the Pictet-Spengler reaction between L-tryptophan and salicylaldehyde under conditions mimicking food processing (low pH, elevated temperature), this compound serves as an authentic model analyte for studying the formation, stability, and antioxidant contribution of phenolic β-carbolines in thermally processed foods, smoked products, and aged extracts [1][2].

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